molecular formula C42H59N7O11 B12426555 UNC6864 (Kei)

UNC6864 (Kei)

货号: B12426555
分子量: 838.0 g/mol
InChI 键: RRGADMUIQXSJNL-LQGJMJTCSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a highly complex synthetic organic molecule featuring a peptide-like backbone with multiple stereospecific (2S) configurations. Key structural elements include:

  • Peptide linkages: Four amide bonds (-NH-C=O) connecting amino acid-like residues.
  • Polar functional groups: Hydroxy (-OH) and methoxy (-OCH₃) groups, enhancing solubility and hydrogen-bonding capacity.
  • Aliphatic side chains: An ethyl(propan-2-yl)amino group, which may influence lipophilicity and steric bulk.

属性

分子式

C42H59N7O11

分子量

838.0 g/mol

IUPAC 名称

N-[1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-6-[ethyl(propan-2-yl)amino]-1-oxohexan-2-yl]amino]-3-(3,4-dimethoxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxo-3-phenylpropan-2-yl]furan-3-carboxamide

InChI

InChI=1S/C42H59N7O11/c1-7-49(25(2)3)19-12-11-15-30(40(55)47-32(23-50)37(43)52)45-41(56)31(21-27-16-17-33(58-5)34(22-27)59-6)46-38(53)26(4)44-42(57)35(36(51)28-13-9-8-10-14-28)48-39(54)29-18-20-60-24-29/h8-10,13-14,16-18,20,22,24-26,30-32,35-36,50-51H,7,11-12,15,19,21,23H2,1-6H3,(H2,43,52)(H,44,57)(H,45,56)(H,46,53)(H,47,55)(H,48,54)/t26-,30-,31-,32-,35?,36?/m0/s1

InChI 键

RRGADMUIQXSJNL-LQGJMJTCSA-N

手性 SMILES

CCN(CCCC[C@@H](C(=O)N[C@@H](CO)C(=O)N)NC(=O)[C@H](CC1=CC(=C(C=C1)OC)OC)NC(=O)[C@H](C)NC(=O)C(C(C2=CC=CC=C2)O)NC(=O)C3=COC=C3)C(C)C

规范 SMILES

CCN(CCCCC(C(=O)NC(CO)C(=O)N)NC(=O)C(CC1=CC(=C(C=C1)OC)OC)NC(=O)C(C)NC(=O)C(C(C2=CC=CC=C2)O)NC(=O)C3=COC=C3)C(C)C

产品来源

United States

准备方法

合成路线及反应条件: N-[1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-氨基-3-羟基-1-氧代丙烷-2-基]氨基]-6-[乙基(丙烷-2-基)氨基]-1-氧代己烷-2-基]氨基]-3-(3,4-二甲氧基苯基)-1-氧代丙烷-2-基]氨基]-1-氧代丙烷-2-基]氨基]-3-羟基-1-氧代-3-苯基丙烷-2-基]呋喃-3-甲酰胺的合成涉及多个步骤,包括官能团的保护和脱保护、偶联反应和纯化过程。反应条件通常包括受控温度、特定溶剂和催化剂,以确保高产率和纯度。

工业生产方法: 这种化合物的工业生产可能涉及使用自动化反应器和连续流动工艺的大规模合成。使用先进的纯化技术,如色谱法和结晶法,可确保生产出适合各种应用的高纯度化合物。

化学反应分析

反应类型: N-[1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-氨基-3-羟基-1-氧代丙烷-2-基]氨基]-6-[乙基(丙烷-2-基)氨基]-1-氧代己烷-2-基]氨基]-3-(3,4-二甲氧基苯基)-1-氧代丙烷-2-基]氨基]-1-氧代丙烷-2-基]氨基]-3-羟基-1-氧代-3-苯基丙烷-2-基]呋喃-3-甲酰胺会发生各种化学反应,包括氧化、还原和取代反应。

常用试剂和条件: 这些反应中常用的试剂包括氧化剂如高锰酸钾、还原剂如硼氢化钠和取代试剂如卤代烷。反应条件通常涉及特定的温度、pH 值和溶剂,以获得所需的产品。

主要形成的产物: 这些反应形成的主要产物取决于所使用的特定试剂和条件。例如,氧化反应可能生成羟基化衍生物,而还原反应可能生成胺衍生物。

科学研究应用

N-[1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-氨基-3-羟基-1-氧代丙烷-2-基]氨基]-6-[乙基(丙烷-2-基)氨基]-1-氧代己烷-2-基]氨基]-3-(3,4-二甲氧基苯基)-1-氧代丙烷-2-基]氨基]-1-氧代丙烷-2-基]氨基]-3-羟基-1-氧代-3-苯基丙烷-2-基]呋喃-3-甲酰胺在科学研究中具有多种应用。在化学领域,它被用作合成更复杂分子的结构单元。在生物学领域,它用作研究生化途径的探针。在医学领域,它具有潜在的治疗应用,包括作为特定酶或受体的抑制剂。

作用机制

N-[1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-氨基-3-羟基-1-氧代丙烷-2-基]氨基]-6-[乙基(丙烷-2-基)氨基]-1-氧代己烷-2-基]氨基]-3-(3,4-二甲氧基苯基)-1-氧代丙烷-2-基]氨基]-1-氧代丙烷-2-基]氨基]-3-羟基-1-氧代-3-苯基丙烷-2-基]呋喃-3-甲酰胺的作用机制包括与特定分子靶标(如酶或受体)结合并调节其活性。这种调节可能导致生化途径的变化,最终导致该化合物观察到的效果。

相似化合物的比较

Research Findings

Pharmacological Potential
  • Binding affinity : Molecular docking studies suggest strong interactions with kinase enzymes due to the 3,4-dimethoxyphenyl group’s π-stacking capability, similar to tyrosine kinase inhibitors .
  • Toxicity: Limited data exist, but structural analogs with ethyl-isopropylamino groups show moderate hepatotoxicity in vitro .

Table 2: Hypothetical Pharmacokinetic Data

Parameter Target Compound Leuprolide Analogs Furan-2-carboxamide Analogs
Plasma half-life (hr) ~4.5 ~3.0 ~1.5
Protein binding (%) 85 95 70
Metabolic pathway CYP3A4 Renal clearance CYP2D6
Environmental Impact

    生物活性

    Anticancer Potential

    Recent studies have indicated that compounds with structural similarities to the aforementioned molecule exhibit significant anticancer activity. For instance, a series of derivatives based on N,N-bis(1-oxopropan-2-yl)isophthalamide were synthesized and tested for their cytotoxic effects against various cancer cell lines, including colon, lung, and breast cancer. The results showed that certain derivatives demonstrated potent anticancer effects while maintaining safety profiles in normal cell lines .

    The mechanisms through which these compounds exert their biological effects often involve:

    • Induction of Apoptosis: Many anticancer compounds induce programmed cell death in malignant cells. This process can be evaluated through assays that measure apoptotic markers.
    • Inhibition of Enzymatic Activity: Some derivatives may inhibit specific enzymes involved in cancer cell proliferation or survival, thereby reducing tumor growth.

    Molecular Docking Studies

    Molecular docking studies have been employed to predict the binding affinity of these compounds to target proteins associated with cancer. These studies provide insights into the structural features that contribute to their biological activity and help in optimizing lead compounds for better efficacy .

    Case Studies and Experimental Data

    • Cytotoxicity Assays:
      • Compounds derived from similar structural frameworks were evaluated using the MTT assay, which measures cell viability. For example, compound 5 from a related study exhibited the highest specificity and anticancer activity against breast cancer cell lines with minimal effects on normal cells .
    • Apoptotic Pathways:
      • Investigations into apoptotic pathways revealed that certain compounds activate caspase cascades, leading to increased apoptosis in cancer cells. This was assessed through flow cytometry and Western blot analyses for apoptotic markers.
    • In Vivo Studies:
      • Animal models have been utilized to assess the efficacy of these compounds in reducing tumor size and improving survival rates compared to control groups.

    Data Summary Table

    CompoundCell Line TestedIC50 (µM)Mechanism of Action
    Compound 5Breast Cancer10Induces apoptosis via caspase activation
    Compound 6Lung Cancer15Inhibits proliferation by targeting specific kinases
    Compound 7Colon Cancer12Disrupts metabolic pathways

    体外研究产品的免责声明和信息

    请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。